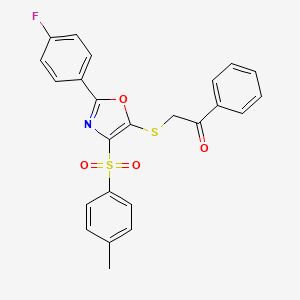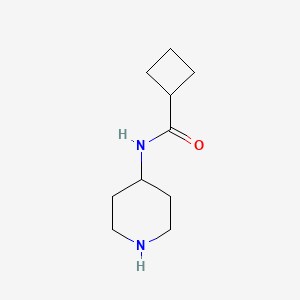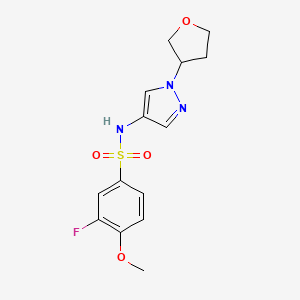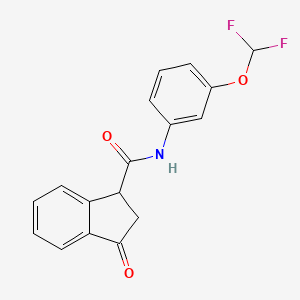
2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone” is an organic compound containing several functional groups including a ketone, an ether, a thioether, and aromatic rings . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The ether and thioether groups might undergo substitution reactions, while the ketone could potentially be reduced or form a hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it would likely be relatively non-polar due to the presence of multiple aromatic rings .Aplicaciones Científicas De Investigación
Material Science and Pharmaceuticals
Substituted thiophenes, including compounds structurally related to 2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone, have found extensive applications in both material science and pharmaceuticals. Thiophene-containing compounds exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, and antiviral properties. They also have applications in material science, including use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (S. Nagaraju et al., 2018).
Anticonvulsant Activity
Studies have explored the anticonvulsant activity of compounds structurally similar to 2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone. The anticonvulsant activities of these compounds were evaluated using corazole-induced convulsions in rats. Results indicated that certain derivatives significantly increased the latent period of convulsion onset and reduced the duration of convulsions, highlighting their potential neuroprotective and membrane-stabilizing effects (O. A. Bihdan, 2019).
Antimicrobial Activity
Novel Schiff bases synthesized from derivatives structurally similar to the target compound have been shown to exhibit excellent antimicrobial activity. These compounds were synthesized using a multi-step reaction and tested for their in vitro antimicrobial activity, revealing promising results against a range of microbial strains. This suggests potential applications in the development of new antimicrobial agents (Divyaraj Puthran et al., 2019).
Electro-Optical Properties
Fluorene-based conjugated poly(arylene ethynylene)s, incorporating elements similar to the compound of interest, have been prepared and characterized for their electro-optical properties. These polymers exhibit promising optical and redox properties, indicating potential applications in polymer light-emitting diodes and other electronic devices (A. K. Palai et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
A related compound, 2-(4-fluorophenyl)imidazol-5-one, has been studied for its pharmacokinetic properties . It was found to have promising anti-breast cancer activity against the MCF-7 cell line, suggesting that it may have favorable bioavailability .
Result of Action
Related compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S2/c1-16-7-13-20(14-8-16)32(28,29)23-24(31-15-21(27)17-5-3-2-4-6-17)30-22(26-23)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWSSYIFRMIDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)

![{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2863325.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)

![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)


![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)
